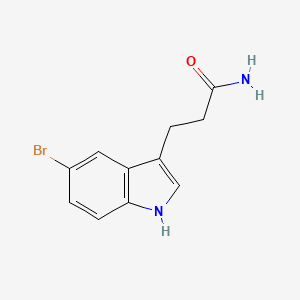

3-(5-bromo-1H-indol-3-yl)propanamide

Description

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C11H11BrN2O/c12-8-2-3-10-9(5-8)7(6-14-10)1-4-11(13)15/h2-3,5-6,14H,1,4H2,(H2,13,15) |

InChI Key |

UKWYZPCGPSOMGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 5-Bromoindole

A common approach involves alkylation of 5-bromoindole at the nitrogen or carbon 3-position using haloalkyl reagents under basic conditions:

- Reagents and Conditions: 5-bromoindole is reacted with a haloalkyl compound such as 3-bromopropionyl derivatives or methyl 2-bromoacetate in the presence of strong bases like potassium tert-butoxide or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, typically at room temperature under inert atmosphere (nitrogen) for several hours (4–16 h).

- Example: In one reported method, 5-bromoindole was reacted with methyl 2-bromoacetate and potassium tert-butoxide in DMF at room temperature for 4 hours to yield an intermediate ester, which was subsequently converted to the amide.

Amidation Step

- Activation of Carboxyl Group: The ester or acid precursor is converted to the amide using coupling agents such as HOBt (1-Hydroxybenzotriazole) and triethylamine or by direct aminolysis with ammonia or amines.

- Reaction Conditions: Stirring at room temperature for extended periods (up to 16 hours) under nitrogen atmosphere.

- Purification: The crude product is purified by silica gel column chromatography, often eluting with ethyl acetate/hexane mixtures to isolate pure 3-(5-bromo-1H-indol-3-yl)propanamide.

Alternative Synthetic Routes

- Polyphosphoric Acid-Mediated Condensation: For related indole derivatives, condensation reactions mediated by polyphosphoric acid have been used to form complex lactone or amide structures involving indole moieties, suggesting potential for adaptation to propanamide synthesis.

- Copper-Catalyzed Coupling Reactions: Multi-component reactions involving copper catalysis and azide-alkyne cycloaddition (click chemistry) have been employed to functionalize indole derivatives, which could be modified for propanamide introduction.

- Heck Reaction and Catalytic Hydrogenation: For brominated indole derivatives, palladium-catalyzed Heck coupling followed by hydrogenation has been reported, although more relevant for complex substituted indoles than simple propanamide derivatives.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Alkylation | 5-bromoindole, methyl 2-bromoacetate, potassium tert-butoxide | DMF or THF | Room temp (25°C) | 4 hours | Inert atmosphere (N2), monitored by TLC |

| Amidation | HOBt, triethylamine, amine source | Ethyl acetate | Room temp | 16 hours | Purification by silica gel chromatography |

| Alternative Condensation | Polyphosphoric acid-mediated condensation | Polyphosphoric acid | Elevated temp (reflux) | Variable | For complex indole derivatives |

| Catalytic coupling | Pd catalyst, phenyl vinyl sulfone | Methanol | Room temp | Several hours | Sensitive to impurities, requires purification |

Purification and Characterization

- Purification: Silica gel column chromatography is the standard method, using solvent gradients such as ethyl acetate/hexane.

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm the structure and purity.

- Yield: Reported yields vary but typically range from moderate to good (50–85%) depending on reaction optimization.

Research Findings and Notes

- The bromine atom at the 5-position enhances electrophilicity and can influence subsequent functionalization steps.

- Reaction conditions must be carefully controlled to avoid side reactions, particularly in palladium-catalyzed steps sensitive to impurities.

- The amidation step is critical for ensuring the correct propanamide linkage and often requires coupling agents for high efficiency.

- The use of polar aprotic solvents like DMF and THF is common to facilitate nucleophilic substitution and amidation reactions.

- Protective groups and catalysts may be employed depending on the complexity of the synthetic route and the presence of other functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The propanamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3-(5-Bromo-1H-indol-3-yl)propanamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 3-(5-bromo-1H-indol-3-yl)propanamide with Analogous Compounds

Key Observations:

Positional Isomerism : The target compound’s indole-propanamide linkage at the 3-position distinguishes it from analogs like 3-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)propanamide (), where the propanamide is attached at the indole’s 1-position. This positional difference may alter molecular conformation and target interactions .

Functional Group Impact: Amide vs. Ketone: The pyridinylmethanone derivative () replaces the amide with a ketone, reducing hydrogen-bonding capacity but increasing hydrophobicity . Aldehyde vs.

Substituent Effects: Bromine: Present in the target compound and 3-(5-bromo-1H-indol-3-yl)-4-pyridinylmethanone (), bromine enhances electrophilicity and may improve binding to aromatic residues in enzymes or receptors . Heterocyclic Modifications: Derivatives with pyridine () or benzimidazole () substituents introduce additional π-π stacking or metal-coordination capabilities .

Physicochemical Properties

- Melting Points: Pyridinylmethanone analogs () exhibit high melting points (~276–278°C), suggesting strong crystalline packing due to ketone and bromine interactions . In contrast, amide derivatives (e.g., ) likely have lower melting points due to conformational flexibility.

- Spectral Data: ¹H NMR: Indole NH protons in the target compound are expected near δ 10–12 ppm, similar to 3-(5-bromo-1H-indol-3-yl)-4-pyridinylmethanone () . IR: Amide C=O stretches (~1650–1680 cm⁻¹) distinguish the target compound from ketone (1700–1750 cm⁻¹) or aldehyde (1720–1740 cm⁻¹) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.